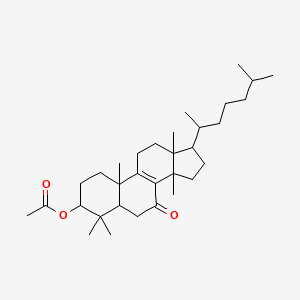
7-Oxolanost-8-en-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxolanost-8-en-3-yl acetate is a lanostane-type triterpenoid compound. Lanostane triterpenoids are a class of naturally occurring compounds found in various plants and fungi. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 7-Oxolanost-8-en-3-yl acetate typically involves the acetylation of lanostane derivatives. One common method is the auto-oxidation of lanost-8-en-3β-yl acetate, which leads to the formation of various derivatives, including this compound . The reaction conditions often involve the use of acetic anhydride and a catalyst to facilitate the acetylation process.
Chemical Reactions Analysis
7-Oxolanost-8-en-3-yl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form various derivatives, such as 15β-hydroxy-7-oxo-lanostan-3β-yl acetate . Reduction reactions involving zinc and acetic acid can yield different isomers and epimers of the compound . Common reagents used in these reactions include acetic anhydride, zinc dust, and acetyl chloride.
Scientific Research Applications
7-Oxolanost-8-en-3-yl acetate has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other lanostane derivatives. In biology and medicine, lanostane triterpenoids, including this compound, have shown neurotrophic and immunomodulatory properties . These compounds are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, they have applications in the development of mycopharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Oxolanost-8-en-3-yl acetate involves its interaction with various molecular targets and pathways. Lanostane triterpenoids have been shown to stimulate the expression of neurotrophic factors such as nerve growth factor and brain-derived neurotrophic factor . These factors play crucial roles in the central nervous system and are potential therapeutic targets for neurodegenerative diseases. The compound’s immunomodulatory effects are also mediated through its interaction with immune cells and signaling pathways.
Comparison with Similar Compounds
7-Oxolanost-8-en-3-yl acetate is similar to other lanostane triterpenoids, such as 15β-hydroxy-7-oxo-lanostan-3β-yl acetate and 1,7,11-trioxolanost-8-en-3β-yl acetate . These compounds share a common lanostane skeleton but differ in their functional groups and oxidation states. The unique structural features of this compound, such as the presence of an acetate group at the 3-position, contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
2115-48-2 |
|---|---|
Molecular Formula |
C32H52O3 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[4,4,10,13,14-pentamethyl-17-(6-methylheptan-2-yl)-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O3/c1-20(2)11-10-12-21(3)23-13-18-32(9)28-24(14-17-31(23,32)8)30(7)16-15-27(35-22(4)33)29(5,6)26(30)19-25(28)34/h20-21,23,26-27H,10-19H2,1-9H3 |
InChI Key |
ZFHQSJSZZADTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


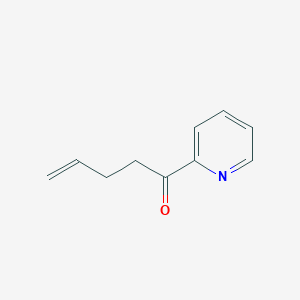
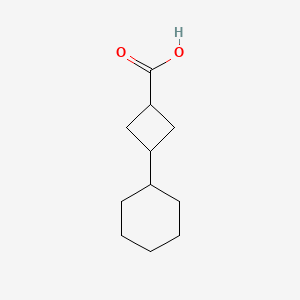
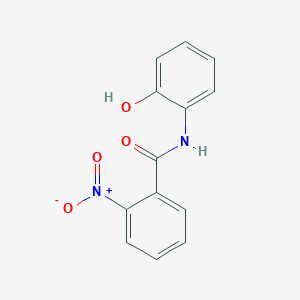


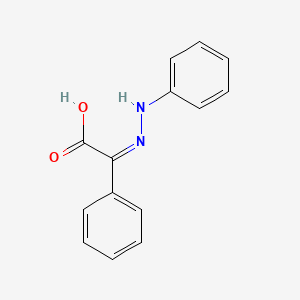
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
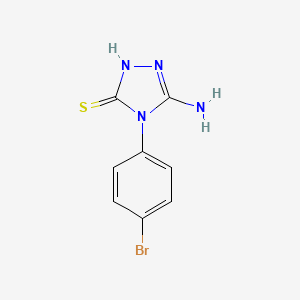
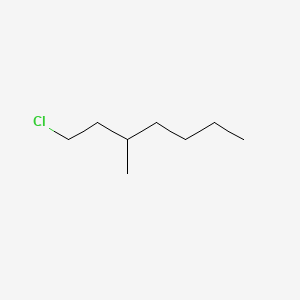
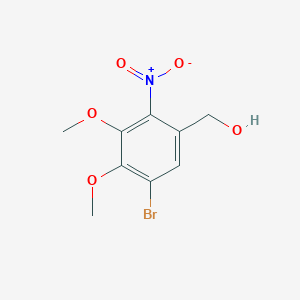
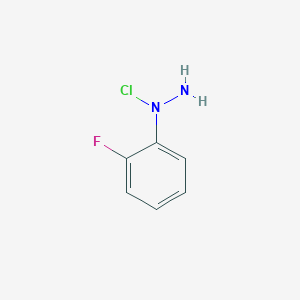
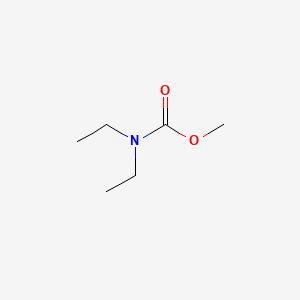
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)

